t-Boc-N-amido-PEG3-sulfonic acid
Overview
Description
T-Boc-N-amido-PEG3-sulfonic acid is a PEG linker containing a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG3-sulfonic acid involves the use of a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG3-sulfonic acid is C13H27NO8S . It has a molecular weight of 357.4 g/mol . The compound contains a t-Boc protected amine group and a sulfonic acid .Chemical Reactions Analysis
The t-Boc protecting group in t-Boc-N-amido-PEG3-sulfonic acid can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Physical And Chemical Properties Analysis
T-Boc-N-amido-PEG3-sulfonic acid has a molecular weight of 357.4 g/mol . Its molecular formula is C13H27NO8S . The compound is a PEG linker that increases the water solubility of the compound in aqueous media .Scientific Research Applications
Bioconjugation
t-Boc-N-amido-PEG3-sulfonic acid can be used for bioconjugation . The hydrophilic PEG linker facilitates solubility in biological applications . It can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Antibody-Drug Conjugates (ADCs)
This compound is incorporated synthetically into antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Proteolysis-Targeting Chimeras (PROTACs)
t-Boc-N-amido-PEG3-sulfonic acid is used in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .
Chemical Biology and Medicinal Chemistry
This compound can be used for the synthesis of tool compounds for chemical biology and medicinal chemistry that require ligation .
Esterification, Halogenation, and Displacement Reactions
The sulfonic acid in t-Boc-N-amido-PEG3-sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Deprotection of the t-Boc Group
The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . This property makes it useful in a variety of chemical reactions.
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG3-sulfonic acid, also known as Boc-NH-PEG3-sulfonic acid, is a PEG linker . It contains a t-Boc protected amine group and a sulfonic acid . The primary targets of this compound are molecules that can react with the amine group and the sulfonic acid .
Mode of Action
The t-Boc protecting group can be removed under acidic conditions, freeing the amine to further react . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . This allows the compound to link other molecules together, making it useful in various biochemical applications .
Biochemical Pathways
The exact biochemical pathways affected by t-Boc-N-amido-PEG3-sulfonic acid depend on the molecules it is linked to. As a linker, it can be used to connect a wide variety of molecules, potentially affecting many different pathways .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of t-Boc-N-amido-PEG3-sulfonic acid’s action depend on the molecules it is linked to. By connecting different molecules, it can enable or enhance their interactions, potentially leading to various effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG3-sulfonic acid. For example, the removal of the t-Boc protecting group requires acidic conditions . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .
properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIYMDHNOIKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG3-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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